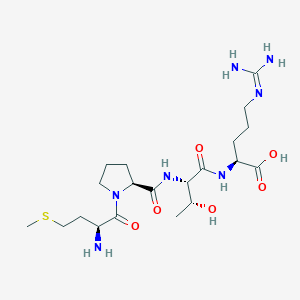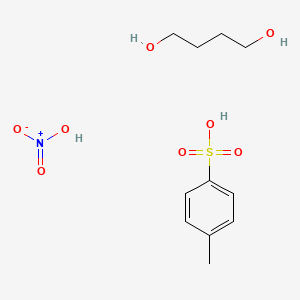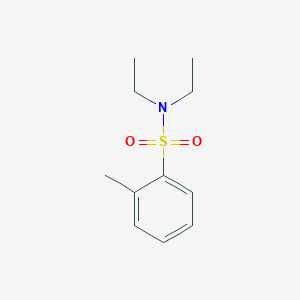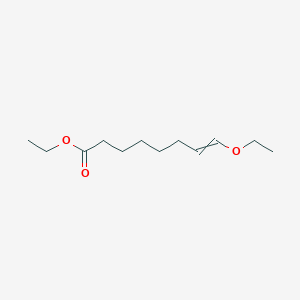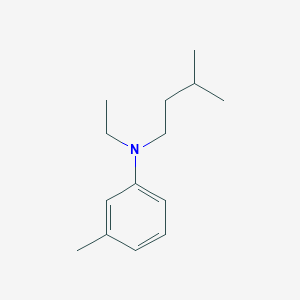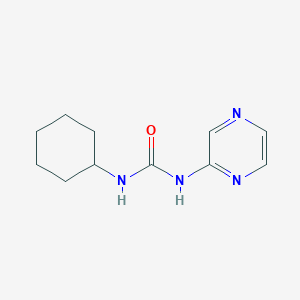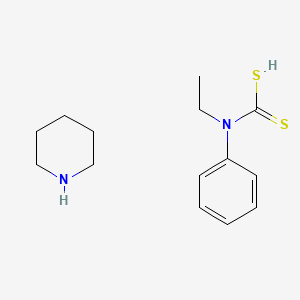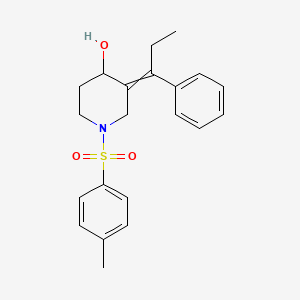
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Formation of the propylidene group: This step might involve aldol condensation or similar reactions to introduce the propylidene moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)piperidine: Lacks the propylidene and phenyl groups.
3-(1-Phenylpropylidene)piperidin-4-ol: Lacks the sulfonyl group.
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropyl)piperidine: Similar structure but different functional groups.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-3-(1-phenylpropylidene)piperidin-4-ol is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
828913-73-1 |
|---|---|
Molekularformel |
C21H25NO3S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-3-(1-phenylpropylidene)piperidin-4-ol |
InChI |
InChI=1S/C21H25NO3S/c1-3-19(17-7-5-4-6-8-17)20-15-22(14-13-21(20)23)26(24,25)18-11-9-16(2)10-12-18/h4-12,21,23H,3,13-15H2,1-2H3 |
InChI-Schlüssel |
HSOPSVLYAALYEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


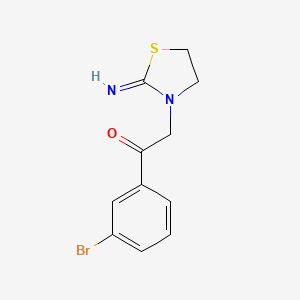
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
